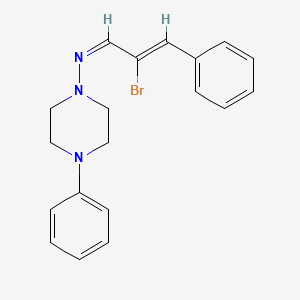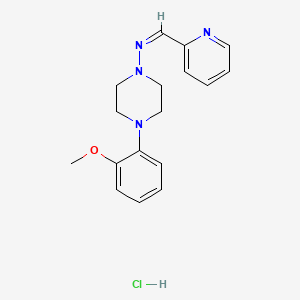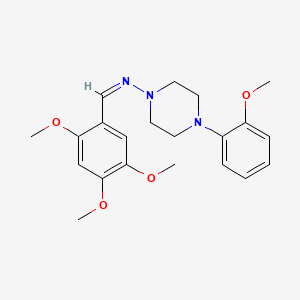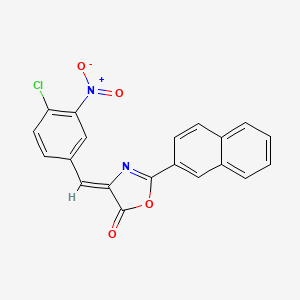
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine
説明
N-(2-bromo-3-phenyl-2-propen-1-ylidene)-4-phenyl-1-piperazinamine, commonly known as BRPP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BRPP is a piperazine derivative that exhibits promising pharmacological properties, making it a potential candidate for the development of novel therapeutic agents.
作用機序
The mechanism of action of BRPP is not fully understood. However, studies have suggested that BRPP exerts its pharmacological effects by modulating various signaling pathways. For instance, BRPP has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell survival and proliferation. BRPP has also been shown to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects:
BRPP has been shown to have numerous biochemical and physiological effects. In vitro studies have demonstrated that BRPP induces apoptosis in cancer cells, inhibits viral replication, and exhibits antibacterial activity. Additionally, BRPP has been shown to decrease the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. BRPP has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
BRPP has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. Additionally, BRPP exhibits potent pharmacological properties, making it a useful tool for studying various diseases. However, there are also limitations associated with BRPP. For instance, the mechanism of action of BRPP is not fully understood, which can make it difficult to interpret experimental results. Additionally, the toxicity of BRPP has not been fully characterized, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BRPP. One potential direction is the development of BRPP-based anticancer drugs. Studies have shown that BRPP induces apoptosis in cancer cells, making it a potential candidate for the development of novel cancer therapies. Another potential direction is the development of BRPP-based antiviral drugs. BRPP has been shown to inhibit the replication of several viruses, including HIV and HCV, making it a potential candidate for the development of antiviral therapies. Additionally, further studies are needed to fully understand the mechanism of action of BRPP and to characterize its toxicity.
科学的研究の応用
BRPP has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. In vitro studies have demonstrated that BRPP induces apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation. BRPP has also been shown to inhibit the replication of several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). Additionally, BRPP exhibits antibacterial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
(Z,Z)-2-bromo-3-phenyl-N-(4-phenylpiperazin-1-yl)prop-2-en-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3/c20-18(15-17-7-3-1-4-8-17)16-21-23-13-11-22(12-14-23)19-9-5-2-6-10-19/h1-10,15-16H,11-14H2/b18-15-,21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASQRDIPLVCSQS-PSNBXYPMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC(=CC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C(=C\C3=CC=CC=C3)\Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417213 | |
| Record name | ST50063550 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5896-42-4 | |
| Record name | ST50063550 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-benzyl-N~1~-isopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3897188.png)
![4-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897203.png)
![N'-[3-(benzyloxy)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B3897207.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-[(4-hydroxy-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B3897212.png)
![N-[1-(4-bromophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3897218.png)
![4-(4-methylphenyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B3897227.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3897252.png)





